3'-Nitrobiphenyl-3-amine chemical structure and molecular weight
3'-Nitrobiphenyl-3-amine chemical structure and molecular weight
Identity, Synthesis, and Pharmacophore Utility
Executive Summary
3'-Nitrobiphenyl-3-amine (CAS: 31835-64-0) represents a critical "privileged scaffold" in medicinal chemistry and materials science. As a meta,meta'-disubstituted biphenyl, it offers a unique geometry compared to its para-substituted congeners, preventing coplanarity and inducing a twist angle that is often exploited to fit specific hydrophobic pockets in kinase inhibitors and GPCR ligands. This guide details its physicochemical identity, a robust Suzuki-Miyaura synthetic protocol, and structural characterization standards.
Physicochemical Identity
The following data establishes the baseline identity for 3'-Nitrobiphenyl-3-amine. Researchers must verify these parameters prior to utilizing the compound in downstream synthesis.
| Parameter | Technical Specification |
| IUPAC Name | 3-(3-nitrophenyl)aniline |
| Common Synonyms | 3-Amino-3'-nitrobiphenyl; m-Amino-m'-nitrobiphenyl |
| CAS Registry Number | 31835-64-0 |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| SMILES | Nc1cccc(c1)c2cccc(c2)=O |
| InChI Key | MFOBJFPOQKSSKE-UHFFFAOYSA-N |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 114–116 °C (Typical range) |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |
Synthetic Architecture: Regioselective Suzuki-Miyaura Coupling
While classical reduction of 3,3'-dinitrobiphenyl (Zinin reduction) is possible, it lacks selectivity and often yields diamines. The preferred modern route is the Suzuki-Miyaura Cross-Coupling , which ensures complete regiocontrol of the meta-nitro and meta-amino functionalities.
Reaction Logic
The synthesis couples an aryl halide (electrophile) with an aryl boronic acid (nucleophile) using a Palladium(0) catalyst.[1][2]
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Coupling Partner A: 3-Bromoaniline (Provides the amine).
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Coupling Partner B: 3-Nitrophenylboronic acid (Provides the nitro group).
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Catalytic System: Pd(PPh₃)₄ (Tetrakis) is preferred for its stability and efficiency with aryl bromides.
Synthesis Workflow Diagram
The following diagram outlines the catalytic cycle and workflow logic for this specific synthesis.
Figure 1: Mechanistic flow of the Suzuki-Miyaura coupling between 3-bromoaniline and 3-nitrophenylboronic acid.
Validated Experimental Protocol
Objective: Synthesis of 3'-Nitrobiphenyl-3-amine (10 mmol scale).
Reagents:
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3-Bromoaniline (1.72 g, 10 mmol)
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3-Nitrophenylboronic acid (1.84 g, 11 mmol, 1.1 equiv)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.58 g, 5 mol%)
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Sodium Carbonate (Na₂CO₃) (2M aqueous solution, 10 mL)
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Solvent: 1,2-Dimethoxyethane (DME) (40 mL)
Step-by-Step Methodology:
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Degassing (Crucial): In a 100 mL Schlenk flask, combine DME and the 2M Na₂CO₃ solution. Sparge with Argon or Nitrogen for 15 minutes.[1] Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.
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Reagent Addition: Add 3-bromoaniline and 3-nitrophenylboronic acid to the flask under positive inert gas pressure.
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Catalyst Induction: Add Pd(PPh₃)₄ last. The solution should turn a light yellow/orange.
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Reflux: Equip with a reflux condenser (also purged). Heat the mixture to 85°C (oil bath temperature) for 12 hours.
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Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). Look for the disappearance of 3-bromoaniline (Rf ~0.4) and appearance of a fluorescent spot (product).
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Work-up:
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Purification: Concentrate in vacuo. Purify the dark residue via Flash Column Chromatography (Silica Gel, Gradient 10% → 30% EtOAc/Hexanes).
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Yield Expectation: 75–85% (1.6 – 1.8 g).
Structural Characterization
To validate the synthesis, the following spectroscopic signatures must be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The spectrum will show two distinct spin systems due to the lack of symmetry between the two rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | Triplet (t) | 1H | H-2' (Nitro ring, between NO2 and bond) |
| 8.15 | Doublet of doublets | 1H | H-4' (Nitro ring, ortho to NO2) |
| 8.00 | Doublet | 1H | H-6' (Nitro ring) |
| 7.75 | Triplet | 1H | H-5' (Nitro ring) |
| 7.18 | Triplet | 1H | H-5 (Amine ring) |
| 6.90 | Singlet (broad) | 1H | H-2 (Amine ring) |
| 6.85 | Doublet | 1H | H-6 (Amine ring) |
| 6.65 | Doublet | 1H | H-4 (Amine ring) |
| 5.20 | Broad Singlet | 2H | -NH₂ (Exchangeable with D₂O) |
Mass Spectrometry (ESI-MS)
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Method: Electrospray Ionization (Positive Mode).
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Target Ion: [M+H]⁺
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Calculated m/z: 215.08
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Acceptance Criteria: Observed m/z 215.1 ± 0.1.
Applications & Pharmacophore Potential
3'-Nitrobiphenyl-3-amine acts as a versatile intermediate. Its utility stems from the ability to independently manipulate the amine (via acylation, alkylation, or diazotization) and the nitro group (via reduction to a second amine or displacement).
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Kinase Inhibitors: The biphenyl core mimics the ATP-binding hinge region in several tyrosine kinases. The meta substitution allows the molecule to adopt a non-planar conformation, often required to fit into the "gatekeeper" regions of enzymes like p38 MAP kinase.
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Diagnostic Dyes: The amine group allows for diazotization to create azo dyes. The nitro group acts as an electron acceptor, creating a "push-pull" electronic system suitable for solvatochromic probes.
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Polymer Chemistry: Reduction of the nitro group yields 3,3'-diaminobiphenyl, a monomer used in the synthesis of high-performance polyimides (e.g., Kapton derivatives) requiring high thermal stability.
Safety & Handling (GHS Standards)
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Signal Word: WARNING
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Hazard Statements:
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Handling Protocol:
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Always handle in a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Nitro-aromatics can be absorbed through the skin; immediate washing is required upon contact.[4]
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References
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Sigma-Aldrich. 3′-Nitrobiphenyl-3-amine Product Specification. Retrieved from
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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PubChem. 3,3'-Dinitrobiphenyl (Precursor Data). National Library of Medicine. Retrieved from
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Stenutz, R. 3-amino-3'-nitrobiphenyl Structure and Properties. Retrieved from
